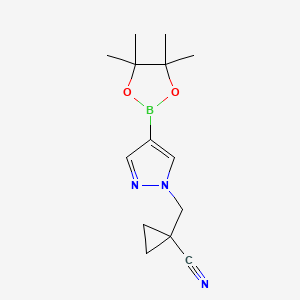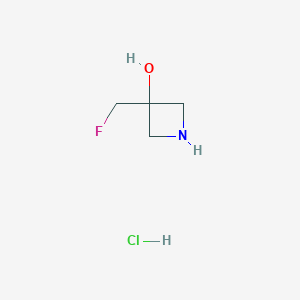![molecular formula C14H19IO2S B6246657 2-[(6-iodohexyl)sulfanyl]phenyl acetate CAS No. 217187-59-2](/img/new.no-structure.jpg)
2-[(6-iodohexyl)sulfanyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C14H19IO2S and a molecular weight of 378.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-iodohexyl)sulfanyl]phenyl acetate typically involves the reaction of 2-mercaptophenyl acetate with 6-iodohexanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(6-iodohexyl)sulfanyl]phenyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The acetate group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like DMF or acetonitrile (CH3CN).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include azido derivatives or thiocyanate derivatives.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include the corresponding alcohol.
Scientific Research Applications
2-[(6-iodohexyl)sulfanyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-iodohexyl)sulfanyl]phenyl acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the iodine atom can participate in halogen bonding, influencing molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-bromohexyl)sulfanyl]phenyl acetate
- 2-[(6-chlorohexyl)sulfanyl]phenyl acetate
- 2-[(6-fluorohexyl)sulfanyl]phenyl acetate
Uniqueness
2-[(6-iodohexyl)sulfanyl]phenyl acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.
Properties
CAS No. |
217187-59-2 |
|---|---|
Molecular Formula |
C14H19IO2S |
Molecular Weight |
378.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




